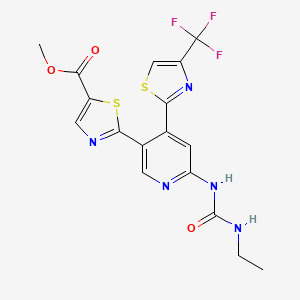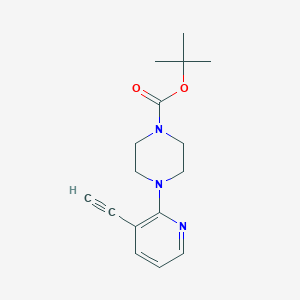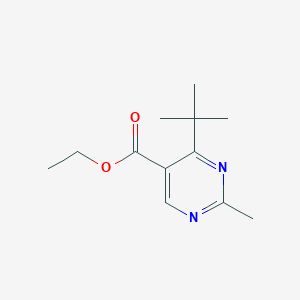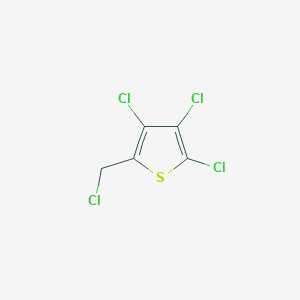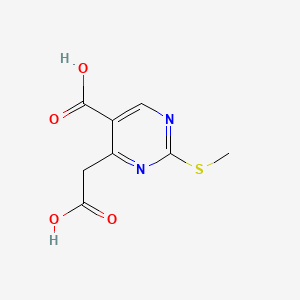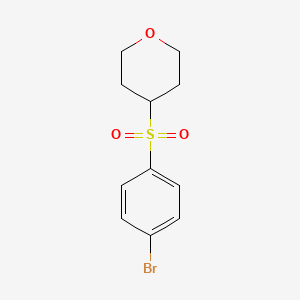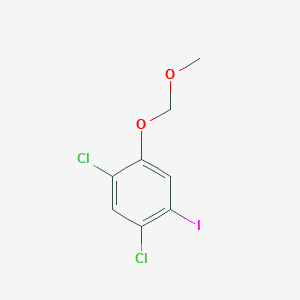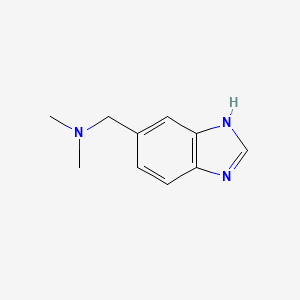
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where benzimidazole is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and requires heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and yield. The reaction conditions are optimized to achieve maximum efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antiviral agents .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives are known for their anti-inflammatory, antiparasitic, and anticancer activities . This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Albendazole: A benzimidazole derivative used as an antiparasitic agent.
Mebendazole: Another antiparasitic benzimidazole derivative.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Cyclobendazole: Known for its antimicrobial properties.
Uniqueness
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various research and industrial applications. Its potential therapeutic effects and stability further enhance its significance compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(3H-benzimidazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)6-8-3-4-9-10(5-8)12-7-11-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XETLKNRQQZJOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC2=C(C=C1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


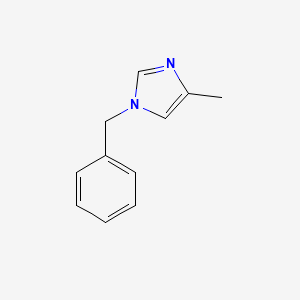
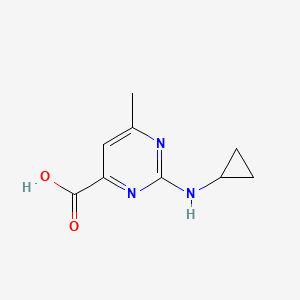
![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
